2-Bromohexane

Descripción general

Descripción

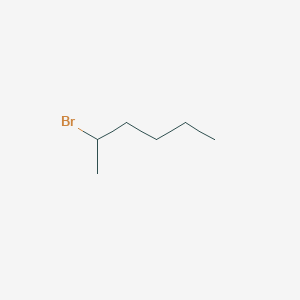

2-Bromohexane is an organobromine compound with the chemical formula CH₃CH(Br)(CH₂)₃CH₃. It is a colorless liquid and is known for being a chiral molecule, meaning it has non-superimposable mirror images. This compound is commonly used in organic synthesis and various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromohexane is typically synthesized through the addition of hydrogen bromide to hex-1-ene. This reaction follows Markovnikov’s rule, which states that the hydrogen atom from hydrogen bromide will attach to the carbon with the greater number of hydrogen atoms, resulting in the formation of this compound . The reaction can be carried out under phase-transfer catalyst conditions to improve the contact between hydrogen bromide and hex-1-ene .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hex-1-ene is reacted with hydrogen bromide in the presence of a phase-transfer catalyst. The reaction mixture is then subjected to distillation to purify the this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleoph

Actividad Biológica

2-Bromohexane, an organobromide compound with the molecular formula C₆H₁₃Br, has garnered attention in various fields of biological research due to its potential biological activities and mechanisms of action. This article explores the biological activity of this compound, including its antimicrobial properties, toxicity, and implications for health and safety.

This compound is a colorless liquid at room temperature, characterized by its reactivity due to the presence of the bromine atom. The compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals. Its structure allows it to participate in nucleophilic substitution reactions, which can lead to diverse biological interactions.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. A study focused on N-alkyl substituted derivatives of azachalcones demonstrated that compounds containing longer alkyl chains (including this compound) showed enhanced antibacterial effects against Gram-positive bacteria. The activity increased with the length of the alkyl substituent, suggesting a structure-activity relationship that is crucial for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of N-Alkyl Derivatives Including this compound

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Bromopentane | Escherichia coli | 64 µg/mL |

| 1-Bromoheptane | Bacillus subtilis | 16 µg/mL |

| 1-Bromooctane | Pseudomonas aeruginosa | Not effective |

The study highlighted that while this compound showed moderate activity against Staphylococcus aureus, it was less effective against Pseudomonas aeruginosa, indicating varying susceptibility among different bacterial strains .

The antimicrobial mechanism of this compound is believed to involve disruption of microbial cell membranes and interference with cellular processes. The bromine atom can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative damage can compromise cell integrity and function, ultimately resulting in cell death .

Toxicity and Safety Considerations

Despite its potential applications, this compound poses certain health risks. It is classified as a skin and eye irritant and can cause respiratory issues upon inhalation. The compound's toxicity profile includes:

- Mechanism of Toxicity : Bromine is a potent oxidizing agent that can release free radicals, causing tissue damage. Furthermore, bromide ions may interfere with neurotransmitter functions, leading to symptoms associated with bromism (e.g., lethargy, confusion) .

- Exposure Routes : The primary routes of exposure include inhalation and dermal contact. Prolonged exposure may lead to systemic effects due to its ability to accumulate in biological tissues .

Table 2: Toxicity Profile of this compound

| Toxicity Parameter | Value/Description |

|---|---|

| Acute Toxicity (LD50) | Not Available |

| Carcinogenicity | Not classified by IARC |

| Primary Exposure Routes | Inhalation, dermal contact |

Case Studies

A review of clinical case studies highlights the relevance of monitoring exposure to halogenated compounds like this compound in occupational settings. For instance, workers exposed to high concentrations reported neurological symptoms consistent with bromide toxicity. These findings underscore the need for stringent safety protocols when handling such compounds in laboratory and industrial environments .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromohexane is primarily used as a reagent in organic synthesis. It serves as an alkylating agent in nucleophilic substitution reactions and elimination reactions. The compound can undergo both and mechanisms depending on the reaction conditions.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, this compound can react with various nucleophiles to form different products:

- Example Reaction :

Elimination Reactions

This compound can also participate in elimination reactions, leading to the formation of alkenes. The reaction pathway can be influenced by the strength of the base used:

- Strong Base (e.g., NaOEt) : Tends to favor elimination products following Zaitsev's rule.

- Weak Base (e.g., water) : Can lead to a mixture of elimination and substitution products .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as an intermediate in the synthesis of various bioactive compounds. It has been studied for its potential roles in drug development, particularly in creating compounds with specific biological activities.

Case Study: Anti-Cancer Research

Recent studies have explored the use of halogenated alkanes like this compound in cancer research. For instance, compounds derived from this compound have shown promise in targeting protein kinase C (PKC), which is implicated in cancer cell proliferation and survival .

Agrochemical Applications

This compound finds applications in the agrochemical industry as well. It is used in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

Agrochemical Synthesis Example

The compound can be employed to create herbicides that selectively target specific plant species while minimizing damage to crops .

Dye Production

In the dye industry, this compound is used as an intermediate for synthesizing various dyes and pigments. Its ability to undergo substitution reactions allows for the introduction of different functional groups into dye molecules.

Summary Table of Applications

| Application Area | Specific Uses | Example Products/Processes |

|---|---|---|

| Organic Synthesis | Alkylating agent | Nucleophilic substitutions |

| Pharmaceuticals | Intermediate for drug synthesis | Anti-cancer agents |

| Agrochemicals | Synthesis of pesticides | Selective herbicides |

| Dye Production | Intermediate for dyes | Various synthetic dyes |

Propiedades

IUPAC Name |

2-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBYCXAKZCQWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871016 | |

| Record name | Hexane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-86-4 | |

| Record name | 2-Bromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU9D9G6PF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the thermal decomposition behavior of 2-bromohexane?

A1: this compound undergoes unimolecular, homogeneous elimination reactions in the gas phase at temperatures between 310-360°C. [] This decomposition follows first-order kinetics and is influenced by the electron-releasing effect of alkyl groups. The primary products are a mixture of olefins (alkenes) and hydrogen bromide (HBr). Notably, the olefin products further isomerize in the presence of HBr until an equilibrium mixture is established. []

Q2: Are there any spectroscopic characterizations of this compound available?

A2: Yes, infrared (IR) and Raman spectroscopic data are available for this compound. [] These studies utilized vibrational analysis to identify and assign specific vibrational modes to different conformers of the molecule. This information is valuable for understanding the structural flexibility and conformational preferences of this compound.

Q3: How does the structure of this compound relate to its selectivity in forming cocrystals?

A3: The linear structure of this compound influences its ability to form inclusion complexes with perethylated pillar[5]arene (EtP5) and 3,5-dinitrobenzonitrile (DNB). [] Studies show that the cocrystal formed exhibits stronger pore-inside interactions with 1-bromohexane (linear) compared to this compound (branched), leading to nearly 100% selectivity for the linear isomer. [] This selectivity highlights the impact of molecular shape and steric factors on cocrystal formation.

Q4: Has this compound been detected in environmental samples?

A4: Yes, this compound has been identified in wastewater samples from unconventional natural gas development (UNGD) using advanced gas chromatographic techniques. [] Its presence, along with other halogenated hydrocarbons, raises concerns about the environmental impact of UNGD and the potential formation of unintended byproducts during these operations. []

Q5: Can this compound be synthesized for specific applications?

A5: Yes, this compound serves as a starting material in the synthesis of ethyl 4-methyloctanoate, the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros L.). [] Grignard coupling reactions are commonly employed in these syntheses, highlighting the versatility of this compound as a building block in organic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.